3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid
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Overview
Description
3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with difluoro and trifluoromethoxy groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,6-difluoro-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is used to synthesize biologically active molecules, including enzyme inhibitors and pharmaceutical intermediates. The presence of fluorine atoms in the structure often enhances the bioavailability and metabolic stability of the resulting compounds .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block in material science .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The presence of difluoro and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but with the trifluoromethoxy group at a different position on the phenyl ring.
Uniqueness
The unique combination of difluoro and trifluoromethoxy groups in 3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
[3,6-difluoro-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-3-1-2-4(10)6(5(3)8(14)15)16-7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMHFPHQAOFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC(F)(F)F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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